CI 1020
Overview
Description
CI 1020, also known as PD156707, is a highly selective, orally active antagonist targeting endothelin type A receptors. It has an IC50 value of 0.3 nanomolar, making it a potent inhibitor. This compound is primarily used in research to study the effects of endothelin type A receptor antagonism, particularly in the context of cardiovascular diseases and pulmonary hypertension .
Mechanism of Action
Target of Action
CI 1020 is an orally active and selective antagonist targeting endothelin (ETA) . Endothelins are proteins that constrict blood vessels and raise blood pressure. They are normally kept in balance by other mechanisms, but when they are overactive, they can contribute to disease conditions.
Mode of Action
This compound interacts with its target, the endothelin (ETA) receptor, by binding to it and blocking its action . This prevents the endothelin from constricting the blood vessels, thus helping to control blood pressure.
Biochemical Pathways
It is known that the compound blocks intimal hyperplasia in human saphenous veins completely in organ culture . Intimal hyperplasia is a process where the cells of the blood vessel wall proliferate, leading to narrowing of the blood vessel and reduced blood flow.
Pharmacokinetics
It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of hypoxic pulmonary hypertension and the blocking of ET-1-induced pressor responses following oral administration . This means that it helps to control blood pressure and prevent the harmful effects of high blood pressure on the body’s organs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI 1020 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CI 1020 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
CI 1020 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of endothelin type A receptor antagonism and to develop new therapeutic agents.
Biology: Employed in research to understand the role of endothelin type A receptors in various biological processes, including cell signaling and vascular function.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to endothelin type A receptor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting endothelin type A receptors
Comparison with Similar Compounds
CI 1020 is unique in its high selectivity and potency as an endothelin type A receptor antagonist. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist with lower selectivity for endothelin type A receptors.
Ambrisentan: Another selective endothelin type A receptor antagonist, but with different pharmacokinetic properties.
Macitentan: A dual endothelin receptor antagonist with a longer half-life and different binding characteristics
This compound stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPORDFWDZCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432113 | |
Record name | CI 1020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162256-50-0 | |
Record name | PD 156707 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162256500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI 1020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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